molecular formula C46H54O16 B1667080 Bimosiamose CAS No. 187269-40-5

Bimosiamose

Cat. No.: B1667080
CAS No.: 187269-40-5
M. Wt: 862.9 g/mol
InChI Key: RYWCQJDEHXJHRI-XJMXIVSISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bimosiamose (TBC-1269) is a synthetic, non-oligosaccharide pan-selectin antagonist that inhibits E-, L-, and P-selectins, key adhesion molecules involved in leukocyte recruitment during inflammatory responses . It has a molecular weight of 862.91 g/mol (C₄₆H₅₄O₁₆) and acts by competitively blocking selectin binding to sialyl Lewis X (sLeX), a carbohydrate ligand on leukocytes . Preclinical studies demonstrated its efficacy in reducing neutrophil migration, histamine release, and inflammation in animal models of asthma, chronic obstructive pulmonary disease (COPD), and ischemia-reperfusion injury . Clinically, inhaled and intravenous formulations of this compound have shown safety and anti-inflammatory effects in phase II trials for asthma and COPD, including reduced airway eosinophils, neutrophils, and inflammatory cytokines (e.g., IL-8, MMP-9) .

Preparation Methods

Initial Synthetic Routes and Key Patents

Kogan et al.’s Pioneering Work

The foundational synthesis of Bimosiamose was reported by Kogan et al. in the late 1990s, as detailed in patents WO9701335 and US5919768. The process begins with the coupling of two aromatic intermediates:

  • 3-(3-Carboethoxymethylphenyl)-4-hydroxyphenyl hexane : Synthesized via Ullmann coupling between 4-bromo-3-(3-carboethoxymethylphenyl)phenol and 1,6-hexanediol under copper(I)-catalyzed conditions.
  • α-D-Mannopyranosyl trichloroacetimidate : Prepared by treating D-mannose with trichloroacetonitrile in the presence of a catalytic amount of potassium carbonate.

The glycosylation step involves reacting the phenolic hydroxyl groups of the biphenylhexane core with the mannopyranosyl donor under Schmidt conditions (trimethylsilyl triflate as a Lewis acid), yielding the protected bis-glycosylated intermediate. Subsequent saponification of the ethyl ester groups using aqueous sodium hydroxide affords the final dicarboxylic acid, this compound.

Key Data:

Step Reagents/Conditions Yield (%)
Ullmann Coupling CuI, 1,10-phenanthroline, 110°C 62
Glycosylation TMSOTf, CH₂Cl₂, −20°C 58
Saponification 2M NaOH, EtOH/H₂O, reflux 89

Stereospecific Synthesis by Scott et al.

To address challenges in stereochemical purity, Scott et al. developed an alternative route emphasizing β-mannoside formation. This method employs:

  • 4,6-O-Benzylidene-protected mannosyl donors to prevent undesired α/β anomerization.
  • N-Iodosuccinimide (NIS) and triflic acid as promoters for stereoselective glycosylation.

The use of benzylidene protection reduced side reactions, improving the overall yield to 72% for the glycosylation step compared to Kogan’s 58%. Post-glycosylation hydrogenolysis (H₂, Pd/C) efficiently removed protecting groups without degrading the hexane backbone.

Process Optimization in Patent AU2011249843A1

The AU2011249843A1 patent describes an optimized large-scale synthesis addressing three critical issues in earlier methods:

  • Solvent System : Replacing dichloromethane with tetrahydrofuran (THF)/water mixtures enhanced glycosylation efficiency (75% yield) while reducing environmental toxicity.
  • Purification Strategy : Chromatography was substituted with a crystallization protocol using ethyl acetate/n-hexane, achieving >99% purity by HPLC.
  • Acid Choice : Switching from TMSOTf to the milder BF₃·Et₂O minimized decomposition of acid-sensitive intermediates.

Comparative Analysis of Glycosylation Conditions:

Parameter Kogan et al. (1997) AU2011249843A1 (2011)
Solvent CH₂Cl₂ THF/H₂O
Lewis Acid TMSOTf BF₃·Et₂O
Yield (%) 58 75
Purity (HPLC) 95% 99%

Analytical Characterization and Quality Control

Structural Confirmation

  • ¹H-NMR Spectroscopy : Aromatic protons of the biphenyl core resonate at δ 7.2–7.4 ppm, while mannose anomeric protons appear as doublets at δ 5.2–5.4 (J = 1.5 Hz).
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion at m/z 885.31 [M+Na]⁺ (calculated for C₄₆H₅₄O₁₆Na: 885.31).

Purity Assessment

  • Size-Exclusion Chromatography (SEC) : Weight-average molecular weight (Mₐ) of 862.91 Da with polydispersity <1.5, confirming monodispersity.
  • HPLC : Retention time of 12.7 min on a C18 column (acetonitrile/0.1% TFA gradient).

Derivative Synthesis: Disodium Salt (TBC-1269z)

The disodium salt of this compound (CAS 187269-60-9) is prepared for improved aqueous solubility:

  • Neutralization : Treat this compound with 2 equivalents of NaOH in methanol/water.
  • Lyophilization : Freeze-drying yields a hygroscopic powder with >98% purity.

Physicochemical Properties:

Property This compound (Free Acid) This compound Disodium Salt
Melting Point 115–117°C >250°C (dec.)
Aqueous Solubility 2.1 mg/mL 34.8 mg/mL
LogP 3.2 ± 0.3 −1.1 ± 0.2

Chemical Reactions Analysis

Key Synthetic Reactions and Glycosylation Steps

Bimosiamose’s structure involves carbohydrate-based motifs, necessitating precise glycosylation reactions. A critical step in synthesizing related glycopeptide analogues (e.g., GSnP-6) involves β-glycoside bond formation using glucosamine donors under controlled conditions:

  • Reaction Setup : Activation of glucosamine donor 6 at −10°C with 0.8 equivalents yielded β-glycoside 7 in 79% yield, avoiding undesired tetrasaccharide byproducts .

  • Chromatography : Challenges in separating isomers were mitigated using preparative-scale chromatography with isocratic mobile phases (e.g., formic acid/acetonitrile) .

Table 1: Glycosylation Reaction Parameters

ParameterValueSource
Temperature−10°C
Donor Equivalents0.8 eq
Yield79%
ColumnYMC-Pack Phenyl (150 × 2.1 mm)

Analytical Characterization

This compound’s pharmacokinetics and purity were assessed using advanced analytical methods:

  • LC-ESI-MS/MS : Quantification in human plasma employed a Finnigan MAT TSQ 7000 mass spectrometer with a lower limit of quantification (LOQ) of 30 ng ml⁻¹ .

    • Mobile Phase : 0.1% formic acid/acetonitrile (60:40 v/v) at 0.2 ml min⁻¹ .

    • Ionization : Negative ESI at 4.5 kV, monitoring m/z 861.2→449 for this compound .

Table 2: Pharmacokinetic Parameters (Multiple-Dose Study)

Dose (mg)Subjects with [Plasma] > LOQMedian AUC (h·ng ml⁻¹)Cₘₐₓ (ng ml⁻¹)
503/6
704/65,74651.6
Data derived from .

Stability and Functional Group Reactivity

  • Carbohydrate Stability : this compound remained stable under chromatographic conditions, with no degradation observed during plasma analysis .

  • Sulfation and Fucosylation : Analogous glycopeptide studies highlight the importance of α1,3-fucose and tyrosine sulfation for selectin binding, informing design principles for this compound derivatives .

Inhibition Mechanism and Selectin Interactions

This compound’s efficacy stems from blocking selectin-mediated leukocyte adhesion:

  • IC₅₀ Values : 20 µM (P-selectin), 88 µM (E-selectin), 86 µM (L-selectin).

  • Dynamic Flow Models : Demonstrated inhibition of neutrophil and eosinophil adhesion under physiological flow conditions .

Environmental and Process Considerations

  • Biocatalytic Parallels : While not directly used in this compound synthesis, biocatalysis (e.g., unspecific peroxygenase) offers insights into sustainable oxidation methods for related compounds .

  • Waste Reduction : Chromatographic optimization minimized solvent waste during purification .

Scientific Research Applications

TBC-1269 has a wide range of scientific research applications:

Mechanism of Action

TBC-1269 exerts its effects by inhibiting the interaction between selectins and their ligands. This inhibition prevents the initial rolling of leukocytes on the endothelium, thereby reducing leukocyte recruitment to sites of inflammation. The molecular targets of TBC-1269 include E-selectin, P-selectin, and L-selectin, with inhibitory concentrations (IC50) of 88 micromolar, 20 micromolar, and 86 micromolar, respectively .

Comparison with Similar Compounds

Selectin inhibitors are categorized into carbohydrate-based, small-molecule, and antibody-based therapies. Below is a detailed comparison of bimosiamose with other selectin antagonists:

OC 229648 (Ontogen)

  • Targets : P-, E-, L-selectins .
  • Mechanism: Non-carbohydrate small molecule.
  • Status : Preclinical development halted.

Efomycin M

  • Targets : E-selectin .
  • Mechanism : Mimics sLeX structure but with conflicting mechanistic validation .
  • Status : Discontinued due to unclear efficacy.

GMI-1687 (GlycoMimetics)

  • Targets : E-selectin .
  • Mechanism : Rationally designed glycomimetic.
  • Status : Early-phase trials.

ODSH (2-O, 3-O Desulfated Heparin)

  • Targets : Selectins via carbohydrate interactions .
  • Clinical Outcomes : Phase II trial in COPD terminated due to lack of efficacy .
  • Limitation : Narrower anti-inflammatory scope compared to this compound.

EL246 (Anti-Selectin Monoclonal Antibody)

  • Targets : E- and L-selectins .
  • Mechanism : Blocks cell adhesion via epitope recognition.
  • Status : Preclinical testing for COPD; efficacy unproven .

Table 1. Comparative Analysis of Selectin Inhibitors

Compound Targets IC₅₀ (μM)* Administration Clinical Phase Key Findings
This compound E, L, P-selectin 88 (E), 86 (L), 20 (P) Inhaled/IV Phase II 50% reduction in late asthmatic response; reduced sputum neutrophils in COPD
OC 229648 E, L, P-selectin N/A IV Preclinical Failed in vivo despite in vitro potency
GMI-1687 E-selectin N/A Oral Phase I/II AML-focused; no respiratory data
ODSH Selectins N/A IV Phase II (failed) No efficacy in COPD

*IC₅₀ values for cell adhesion assays.

Advantages of this compound Over Peers

Pan-Selectin Inhibition : Unlike E-selectin-specific agents (e.g., GMI-1687), this compound targets all three selectins, addressing broader inflammatory pathways .

Multi-Functional Effects : Beyond blocking leukocyte adhesion, it inhibits selectin-mediated signaling (e.g., mast cell histamine release), enhancing in vivo efficacy .

Clinical Validation : Demonstrated 50% reduction in late-phase asthmatic responses and improved lung function in COPD (FEV₁ increase: 50 mL; IC: 117 mL) .

Safety : Well-tolerated in humans with low systemic bioavailability via inhalation .

Limitations of Competitors

  • Narrow Selectivity : Agents like GMI-1687 or EL246 target single selectins, limiting anti-inflammatory scope .
  • Carbohydrate Limitations : Compounds like ODSH or sLeX analogs face challenges in bioavailability and clinical translatability .

Biological Activity

Bimosiamose is a small-molecule pan-selectin antagonist that has garnered attention for its potential therapeutic applications in various inflammatory diseases, particularly in respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This article delves into the biological activity of this compound, summarizing key research findings, case studies, and pharmacological data.

This compound functions primarily by inhibiting selectins, which are adhesion molecules that facilitate the interaction between leukocytes and the endothelium during inflammatory responses. By blocking these interactions, this compound effectively reduces leukocyte migration into inflamed tissues, thereby mitigating inflammation.

Pharmacokinetics and Safety Profile

A Phase I clinical trial assessed the tolerability and pharmacokinetics of inhaled this compound. The study involved healthy male participants who received varying doses of this compound disodium. Key findings included:

  • Tolerability : No severe adverse events were reported; mild adverse events were more frequent at higher doses (140 mg) .
  • Pharmacokinetics : this compound was detected in plasma at doses ≥50 mg, with a maximum concentration of 64 ng/ml noted . The area under the curve (AUC) values indicated low systemic bioavailability after inhalation.

Asthma Studies

This compound has shown promising results in clinical trials focusing on asthma:

  • Allergen Challenge Model : In a randomized, double-blind, placebo-controlled trial involving subjects with mild allergic asthma, this compound significantly reduced the maximum late asthmatic response (LAR) by 50.2% compared to placebo . This trial highlighted its potential as a novel therapeutic strategy for asthma management.
  • Ozone-Induced Inflammation : Another study investigated the effects of this compound on ozone-induced airway inflammation. Participants inhaled this compound over four days before exposure to ozone. Results indicated a 40% reduction in sputum neutrophils and significant decreases in interleukin-8 and matrix metalloproteinase-9 levels compared to placebo .

COPD Studies

In a Phase II study involving patients with moderate-to-severe COPD, this compound met its primary endpoint by demonstrating significant anti-inflammatory benefits:

  • Interleukin-8 Reduction : Patients treated with this compound exhibited decreased levels of interleukin-8 compared to those receiving placebo .
  • Improved Lung Function : The treatment group showed enhanced lung function without notable side effects or issues with dose compliance .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

Study TypePopulationKey Findings
Phase I TrialHealthy malesTolerability confirmed; low systemic bioavailabilitySafe for inhalation up to 70 mg
Allergen Challenge ModelMild allergic asthma50.2% reduction in LAREffective in reducing asthmatic responses
Ozone-Induced InflammationHealthy volunteers40% decrease in sputum neutrophilsAnti-inflammatory effects observed
Phase II COPD StudyModerate-to-severe COPDSignificant reduction in interleukin-8Promising candidate for COPD treatment

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie Bimosiamose's anti-inflammatory effects, and how can researchers validate these in experimental models?

this compound is a synthetic pan-selectin antagonist that inhibits E-, P-, and L-selectin-mediated leukocyte adhesion to vascular endothelium, a critical step in inflammatory cell recruitment. To validate these mechanisms, researchers can:

  • Use flow chamber assays to quantify leukocyte rolling and adhesion under physiological shear stress conditions .
  • Perform competitive binding assays with fluorescently labeled sLeX (sialyl Lewis X) to measure this compound's inhibition of selectin-ligand interactions .
  • Employ animal models of acute lung inflammation (e.g., LPS-induced neutrophilia) to assess reductions in leukocyte infiltration and inflammatory cytokines (e.g., IL-8) .

Q. What preclinical models are most appropriate for studying this compound's efficacy in COPD or asthma?

  • Rodent models of allergic asthma : Measure eosinophil counts in bronchoalveolar lavage (BAL) fluid and airway hyperresponsiveness post-allergen challenge .
  • Sheep models of early asthmatic response (EAR) : Evaluate mast cell histamine release inhibition, a unique in vivo effect observed with this compound .
  • COPD models : Use cigarette smoke-exposed mice to quantify reductions in neutrophil recruitment and IL-8 levels in lung tissue .

Q. How can researchers optimize this compound dosing regimens in preclinical studies?

  • Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling using inhaled formulations to correlate lung tissue concentrations with anti-inflammatory effects (e.g., sputum neutrophil reduction) .
  • Test dose ranges of 5–60 mg/kg (equivalent to human trials) in rodent models, adjusting for interspecies metabolic differences .

Advanced Research Questions

Q. What experimental strategies address discrepancies between this compound's in vitro potency and variable in vivo efficacy?

  • Investigate off-target effects via transcriptomic profiling of treated leukocytes to identify non-selectin pathways (e.g., chemokine modulation) .
  • Use conditional knockout models (e.g., E-selectin-deficient mice) to isolate this compound's primary in vivo target, as studies suggest preferential E-selectin blockade .
  • Analyze tissue-specific bioavailability using radiolabeled this compound to assess lung penetration vs. systemic clearance .

Q. How should clinical trials for this compound in COPD be designed to account for heterogeneous patient inflammation profiles?

  • Implement adaptive trial designs with biomarker stratification (e.g., sputum neutrophil counts, IL-8 levels) to identify responsive subgroups .
  • Use multi-omics approaches (e.g., proteomics of BAL fluid) to correlate drug efficacy with patient-specific inflammatory signatures .
  • Reference Phase II trials (NCT01108913) that combined spirometry with sputum biomarker analysis over 28-day inhalation protocols .

Q. What methodologies resolve conflicting clinical trial outcomes for this compound in asthma?

  • Differentiate trial endpoints: Intravenous administration failed to attenuate early/late asthmatic responses, while nebulized this compound reduced late-phase reactions by 50% via localized lung action .
  • Conduct mechanistic sub-studies in trials to measure selectin-dependent signaling (e.g., NF-κB activation in airway leukocytes) alongside clinical endpoints .

Q. How can researchers evaluate this compound's potential in cancer metastasis models?

  • Use triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-231) in transwell migration assays with lung-conditioned media to mimic metastatic niches .
  • Quantify this compound's inhibition of TNBC cell migration (30–40% reduction observed in vitro) and validate in murine lung metastasis models .

Q. What combinatorial therapies enhance this compound's anti-inflammatory effects in chronic diseases?

  • Pair with bronchodilators (e.g., LABA/ICS) in COPD to assess synergistic reductions in exacerbations and inflammation .
  • Test co-administration with heparin derivatives , which independently inhibit selectin-mediated metastasis, to amplify therapeutic outcomes .

Q. Methodological Considerations

Q. What assays best quantify this compound's inhibitory activity across selectin subtypes?

  • Static adhesion assays : Compare this compound's IC₅₀ against P-, E-, and L-selectin using immobilized recombinant proteins and leukocyte subsets .
  • Surface plasmon resonance (SPR) : Measure binding kinetics to each selectin’s lectin domain, revealing preferential affinity for E-selectin .

Q. How can researchers overcome this compound's pharmacokinetic limitations for systemic delivery?

  • Develop nanoparticle-encapsulated formulations to improve plasma half-life while retaining lung-targeted delivery .
  • Explore prodrug strategies to enhance oral bioavailability, addressing its high molecular weight (867 Da) and polar glycans .

Properties

IUPAC Name

2-[3-[5-[6-[3-[3-(carboxymethyl)phenyl]-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hexyl]-2-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H54O16/c47-23-35-39(53)41(55)43(57)45(61-35)59-33-15-13-25(19-31(33)29-11-5-9-27(17-29)21-37(49)50)7-3-1-2-4-8-26-14-16-34(60-46-44(58)42(56)40(54)36(24-48)62-46)32(20-26)30-12-6-10-28(18-30)22-38(51)52/h5-6,9-20,35-36,39-48,53-58H,1-4,7-8,21-24H2,(H,49,50)(H,51,52)/t35-,36-,39-,40-,41+,42+,43+,44+,45+,46+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWCQJDEHXJHRI-XJMXIVSISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)O)OC6C(C(C(C(O6)CO)O)O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)O)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H54O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048783
Record name Bimosiamose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

862.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187269-40-5
Record name Bimosiamose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=187269-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bimosiamose [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187269405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bimosiamose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06197
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bimosiamose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIMOSIAMOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97B5KCW80W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.